![molecular formula C33H34B2O9 B13165676 3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
Description
This compound belongs to the spiroxanthene family, characterized by a fused isobenzofuran-xanthene core. Its structure includes two 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups at the 3' and 6' positions and a carboxylic acid moiety at the 6-position. The dioxaborolan groups are boronic ester functionalities commonly used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules . The carboxylic acid group enhances solubility in polar solvents and facilitates conjugation with biomolecules or polymers .
Properties
Molecular Formula |
C33H34B2O9 |
---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
1-oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C33H34B2O9/c1-29(2)30(3,4)42-34(41-29)19-10-13-22-25(16-19)39-26-17-20(35-43-31(5,6)32(7,8)44-35)11-14-23(26)33(22)24-15-18(27(36)37)9-12-21(24)28(38)40-33/h9-17H,1-8H3,(H,36,37) |
InChI Key |
GGDUQUBGVQXGIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=C(C=CC(=C7)C(=O)O)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps. One common method includes the formation of the spiro structure followed by the introduction of dioxaborolane groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dioxaborolane groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves its interaction with molecular targets. The dioxaborolane groups can form reversible covalent bonds with nucleophiles, allowing the compound to act as a molecular probe or catalyst. The spiro structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The spiroxanthene scaffold is highly modular, with substitutions dictating physicochemical and functional properties. Key analogs include:
*Estimated based on substituent contributions.
Key Observations :
- Boron vs. Hydroxyl Groups : The target compound’s dioxaborolan groups differentiate it from hydroxylated analogs like 6-FAM. These groups are chemically inert under physiological conditions but reactive in cross-coupling reactions, enabling use in synthetic chemistry .
- Chlorination Effects : Hexachloro derivatives (e.g., ) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing Cl atoms, enhancing photostability but reducing aqueous solubility .
- Linker Modifications: Derivatives with carboxamidohexanoic acid () include flexible linkers for attaching targeting moieties, broadening biomedical applications.
Physicochemical Properties
- Solubility : Carboxylic acid-containing derivatives (e.g., 6-FAM, target compound) are water-soluble at neutral pH due to deprotonation. Boronic esters may reduce solubility in aqueous media but enhance compatibility with organic solvents .
- Stability : Boronic esters are sensitive to hydrolysis under acidic conditions, whereas chlorinated derivatives () show improved stability against oxidative degradation .
- Fluorescence : Unsubstituted fluorescein derivatives (e.g., 6-FAM) exhibit strong fluorescence (λem ~515 nm). Chlorination red-shifts absorption/emission spectra but may quench fluorescence intensity .
Biological Activity
3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid (CAS Number: 952745-27-6) is a synthetic compound that exhibits significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.
The molecular formula of the compound is with a molecular weight of 596.2 g/mol. The structure features a spirocyclic framework that incorporates boron-containing moieties, which are known to enhance biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 596.2 g/mol |
CAS Number | 952745-27-6 |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence cellular oxidative stress levels by modulating ROS production. This can lead to apoptosis in certain cancer cell lines under nutrient deprivation conditions .
- Fluorescent Properties : As a fluorophore, it can be used in bioimaging applications due to its ability to emit fluorescence upon excitation. This property is particularly useful in tracking cellular processes in live cells .
- Antioxidant Activity : The presence of boron in the structure may enhance its antioxidant properties, potentially providing protective effects against oxidative damage in biological systems.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by increasing ROS levels and disrupting mitochondrial function. This suggests potential use as an anticancer agent .
- Fluorescence Imaging : A study highlighted the application of this compound as a dual-responsive fluorophore for selective imaging in biological systems. It showed enhanced fluorescence in the presence of specific biomolecules, indicating its utility in diagnostic applications .
Potential Applications
Given its unique properties and biological activities, this compound holds promise for various applications:
- Cancer Therapy : Its ability to induce apoptosis selectively in cancer cells positions it as a candidate for further development in targeted cancer therapies.
- Bioimaging : The fluorescent characteristics can be harnessed for imaging cellular processes and tracking biomolecular interactions within live cells.
- Antioxidant Supplements : Due to its potential antioxidant properties, it may be investigated for use in dietary supplements aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.